

An In-depth Technical Guide to Erythromycin A Dihydrate (CAS: 59319-72-1)

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Compound of Interest

Compound Name: *Erythromycin A dihydrate*

Cat. No.: *B15564193*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin A is a macrolide antibiotic produced by the actinomycete *Saccharopolyspora erythraea* (formerly *Streptomyces erythreus*). The dihydrate form, identified by CAS number 59319-72-1, is a stable and commonly used form of the active pharmaceutical ingredient. This guide provides a comprehensive technical overview of **Erythromycin A dihydrate**, detailing its physicochemical properties, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and established experimental protocols for its analysis. It is designed to be a core resource for professionals engaged in research and development involving this widely utilized antibiotic.

Physicochemical Properties

Erythromycin A dihydrate is a white crystalline powder. Its stability and solubility are critical parameters for formulation and analytical method development.

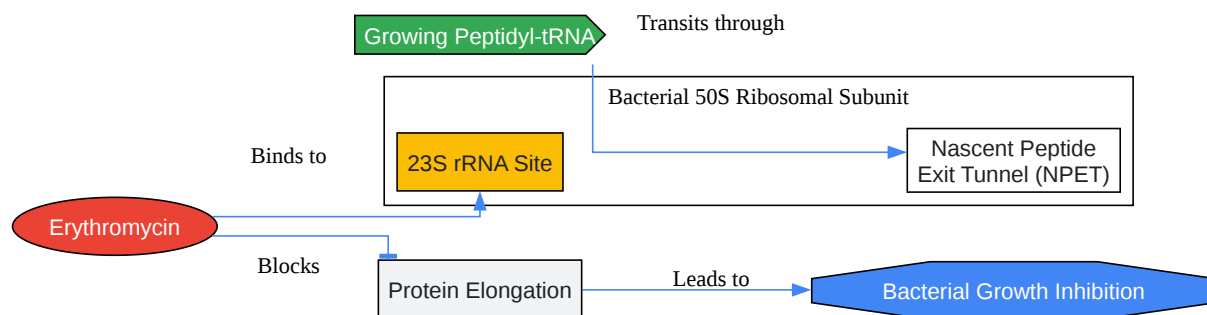
Property	Value
CAS Number	59319-72-1
Molecular Formula	C ₃₇ H ₆₇ NO ₁₃ ·2H ₂ O
Molecular Weight	769.96 g/mol
Melting Point	135-140 °C
Solubility	Very slightly soluble in water (~2 mg/mL). Freely soluble in alcohols, acetone, and chloroform.
Appearance	White Crystal Powder
Storage	Store at 2-8°C

Mechanisms of Action

Erythromycin A exhibits multiple mechanisms of action, including its primary antibacterial effect and secondary anti-inflammatory and pro-motility properties.

Antibacterial Action: Protein Synthesis Inhibition

The principal mechanism of Erythromycin A is the inhibition of bacterial protein synthesis. It binds reversibly to the 23S rRNA molecule within the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), physically obstructing the passage of the growing polypeptide chain. This leads to the dissociation of peptidyl-tRNA from the ribosome, effectively halting protein elongation and resulting in a bacteriostatic effect. Human ribosomes (40S and 60S subunits) are unaffected, providing the basis for selective toxicity.

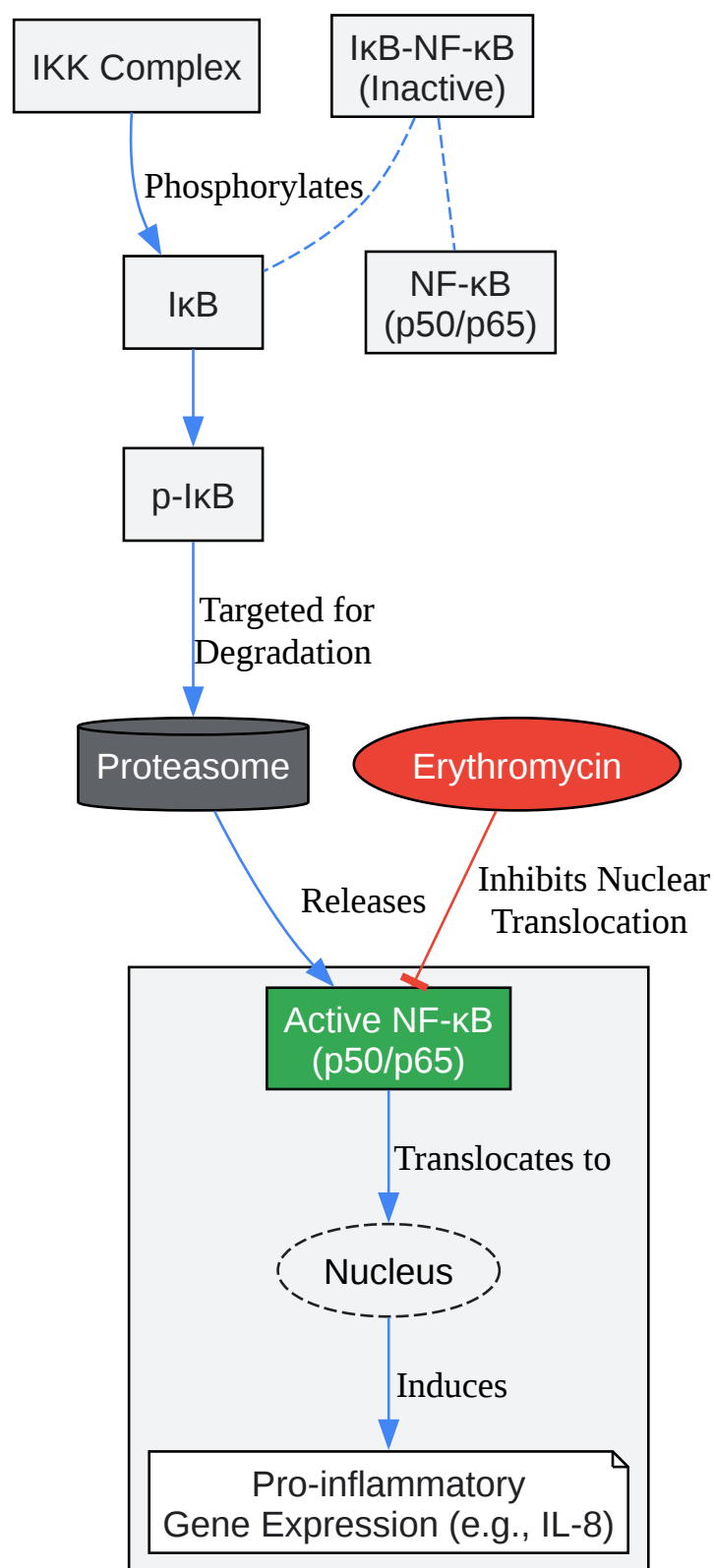


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Fig 1. Antibacterial mechanism of Erythromycin A.

Anti-Inflammatory Action: NF- κ B Pathway Inhibition

Erythromycin possesses clinically significant anti-inflammatory properties, independent of its antibacterial activity. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a key transcription factor in the inflammatory response. By interacting with the NF- κ B signaling pathway downstream of I κ B dissociation, erythromycin reduces the expression of pro-inflammatory cytokines like IL-8.



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Fig 2. Erythromycin's inhibitory effect on the NF-κB pathway.

Pro-motility Action: Motilin Receptor Agonism

Erythromycin acts as an agonist at motilin receptors in the gastrointestinal (GI) tract. This explains its common side effect of GI upset and its off-label use as a prokinetic agent to improve gastric emptying. Binding to motilin receptors, which are Gq protein-coupled, activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and smooth muscle contraction.

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